2-Bromo-N-[3-(trifluoromethyl)phenyl]aniline
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Overview
Description
2-Bromo-N-[3-(trifluoromethyl)phenyl]aniline is an organic compound that belongs to the class of aromatic amines It features a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[3-(trifluoromethyl)phenyl]aniline can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making this method suitable for the synthesis of various substituted aromatic compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize costs. The scalability of this method makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-[3-(trifluoromethyl)phenyl]aniline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or the aromatic ring.
Coupling Reactions: It can participate in various coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex aromatic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide, typically in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted anilines, while oxidation and reduction reactions can produce different oxidation states of the aromatic ring or nitrogen atom.
Scientific Research Applications
2-Bromo-N-[3-(trifluoromethyl)phenyl]aniline has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving aromatic amines and their derivatives.
Mechanism of Action
The mechanism of action of 2-Bromo-N-[3-(trifluoromethyl)phenyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The bromine atom can also participate in halogen bonding, further stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-(trifluoromethyl)aniline: Similar in structure but with a fluorine atom instead of bromine.
4-Bromo-2-(trifluoromethyl)aniline: Differing in the position of the bromine and trifluoromethyl groups.
3-(Trifluoromethyl)aniline: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness
2-Bromo-N-[3-(trifluoromethyl)phenyl]aniline is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct electronic and steric properties. These features enhance its reactivity and make it a valuable intermediate in various chemical syntheses.
Properties
CAS No. |
85600-16-4 |
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Molecular Formula |
C13H9BrF3N |
Molecular Weight |
316.12 g/mol |
IUPAC Name |
2-bromo-N-[3-(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C13H9BrF3N/c14-11-6-1-2-7-12(11)18-10-5-3-4-9(8-10)13(15,16)17/h1-8,18H |
InChI Key |
UJBIBLAIZTVPPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=CC=CC(=C2)C(F)(F)F)Br |
Origin of Product |
United States |
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